molecular formula C7H13BrN2 B11830354 1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

Cat. No.: B11830354
M. Wt: 205.10 g/mol
InChI Key: ZKSQZIIXMNDVMU-NKWVEPMBSA-N
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Description

1-[(1S,6S)-1-bromo-3-azabicyclo[410]heptan-6-yl]methanamine is a bicyclic compound featuring a bromine atom and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of azomethine ylides in a 1,3-dipolar cycloaddition reaction, which can be catalyzed by rhodium (II) complexes and chiral Lewis acids . The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cycloaddition Reactions: The azabicyclo structure can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation and Reduction: Products include oxides, dehalogenated compounds, and reduced amines.

Scientific Research Applications

1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine involves its interaction with specific molecular targets. The compound’s azabicyclo structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison: 1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. Compared to similar compounds, it offers different substitution patterns and reactivity profiles, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C7H13BrN2

Molecular Weight

205.10 g/mol

IUPAC Name

[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine

InChI

InChI=1S/C7H13BrN2/c8-7-3-6(7,4-9)1-2-10-5-7/h10H,1-5,9H2/t6-,7+/m0/s1

InChI Key

ZKSQZIIXMNDVMU-NKWVEPMBSA-N

Isomeric SMILES

C1CNC[C@]2([C@@]1(C2)CN)Br

Canonical SMILES

C1CNCC2(C1(C2)CN)Br

Origin of Product

United States

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